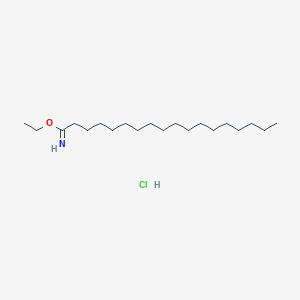

Ethyl octadecanimidate;hydrochloride

Description

Ethyl octadecanimidate hydrochloride is a long-chain imidate ester hydrochloride, characterized by an 18-carbon alkyl chain (octadecyl group) linked to an ethyl imidate moiety. Imidate esters, such as this compound, are reactive intermediates widely used in organic synthesis, particularly for crosslinking biomolecules (e.g., proteins, lipids) due to their ability to form amidine bonds under mild conditions . The hydrochloride salt enhances stability and solubility in polar solvents.

Properties

CAS No. |

74983-20-3 |

|---|---|

Molecular Formula |

C20H42ClNO |

Molecular Weight |

348.0 g/mol |

IUPAC Name |

ethyl octadecanimidate;hydrochloride |

InChI |

InChI=1S/C20H41NO.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;/h21H,3-19H2,1-2H3;1H |

InChI Key |

MMNYOMOIHHOPQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=N)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl octadecanimidate;hydrochloride can be synthesized through the reaction of octadecanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the imidate ester. The hydrochloride salt is then obtained by treating the imidate ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl octadecanimidate;hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce octadecanoic acid and ethanol.

Aminolysis: Reaction with amines to form amides.

Reduction: Reduction reactions can convert the imidate ester to the corresponding amine.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

Aminolysis: Requires the presence of primary or secondary amines and is usually carried out at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Octadecanoic acid and ethanol.

Aminolysis: Corresponding amides.

Reduction: Corresponding amines.

Scientific Research Applications

Ethyl octadecanimidate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.

Biology: Employed in the modification of biomolecules and the synthesis of bioconjugates.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of ethyl octadecanimidate;hydrochloride involves its ability to form stable complexes with various substrates. The imidate ester group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic and biological applications, where the compound acts as a versatile intermediate.

Comparison with Similar Compounds

Chain Length and Hydrophobicity

Ethyl octadecanimidate hydrochloride’s 18-carbon chain distinguishes it from shorter-chain imidates and amine hydrochlorides:

| Compound | Chain Length | Molecular Formula | Key Property |

|---|---|---|---|

| Ethyl octadecanimidate HCl | C18 | C20H42ClN2O2 (inferred) | High hydrophobicity, lipid solubility |

| Dimethyl suberimidate HCl | C8 | C10H22Cl2N2O2 | Moderate solubility in aqueous media |

| Ethyl ethanimidate HCl | C2 | C4H10ClNO | High polarity, water-soluble |

The extended alkyl chain in ethyl octadecanimidate enhances its affinity for nonpolar environments, making it suitable for lipid-based drug delivery systems or surfactant applications. In contrast, shorter analogs like ethyl ethanimidate hydrochloride are more reactive in aqueous solutions .

Functional Group Reactivity

Imidate esters react with primary amines to form stable amidine bonds, a property exploited in protein conjugation. Ethyl octadecanimidate hydrochloride shares this reactivity but may exhibit slower reaction kinetics due to steric hindrance from the long alkyl chain. Comparatively, dimethyl suberimidate dihydrochloride (C8 chain) is a well-documented crosslinker for proteins like antibodies, with faster reaction times .

Amine hydrochlorides, such as octodrine hydrochloride (C8H19N·HCl) and ephenidine hydrochloride (C16H19N·HCl), lack the imidate ester group and instead feature primary or secondary amines. These are typically used as pharmaceutical intermediates or stimulants, highlighting a divergent application scope compared to imidates .

Physicochemical Properties

- Stability : Hydrochloride salts generally improve stability. Ethyl octadecanimidate hydrochloride likely requires storage at low temperatures (-20°C) to prevent hydrolysis, akin to ephenidine hydrochloride .

- Solubility : Longer chains reduce water solubility. Ethyl octadecanimidate is expected to dissolve in organic solvents (e.g., dichloromethane), whereas ethyl ethanimidate hydrochloride is water-miscible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.